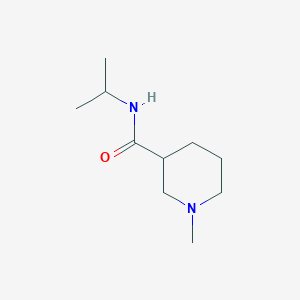

N-Isopropyl-1-methylpiperidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Isopropyl-1-methylpiperidine-3-carboxamide is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of numerous scientific studies . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The specific chemical reactions involving this compound are not directly available from the search results.Applications De Recherche Scientifique

Carboxamide-Pyridine N-oxide Heterosynthon in Crystal Engineering

Research has shown the assembly of novel carboxamide-pyridine N-oxide synthons via N-H...O- hydrogen bonding and C-H...O interactions. These synthons are utilized in creating triple helix architectures and synthesizing cocrystals of barbiturate drugs, demonstrating the application in crystal engineering and pharmaceutical cocrystal formation (L. Reddy, N. Babu, A. Nangia, 2006).

Catalytic Coupling in Organic Synthesis

Another study illustrates the ortho-alkylation of aromatic carboxamides and 2-phenylpyridine derivatives with Grignard reagents under a cobalt catalyst, showcasing the method's utility in the selective synthesis of mono- and dialkylated products. This process highlights the role of N-isopropylcarboxamide derivatives in facilitating organic synthesis via directed C-H bond activation (Quan Chen, L. Ilies, N. Yoshikai, E. Nakamura, 2011).

Drug Delivery and Bioengineering Applications

Poly(N-isopropyl acrylamide), a thermoresponsive polymer, has been extensively studied for its applications in drug delivery systems. Controlled, room-temperature polymerization techniques for N-isopropylacrylamide have been developed, leading to advancements in the synthesis of polymers for biomedical applications, including controlled drug release (A. Convertine, N. Ayres, C. Scales, A. Lowe, C. McCORMICK, 2004).

Cell Detachment and Tissue Engineering

Poly(N-isopropyl acrylamide) substrates are utilized for the nondestructive release of biological cells and proteins, facilitating studies on the extracellular matrix, cell sheet engineering, and the formation of tumor-like spheroids. These applications are crucial for advancements in tissue transplantation and bioengineering (M. Cooperstein, H. Canavan, 2010).

Transformation of Esters to Primary Amides

Magnesium nitride serves as a convenient source of ammonia for the transformation of various esters to their corresponding carboxamides, showcasing a practical application in the synthesis of primary amides from esters, which is vital for pharmaceutical and synthetic organic chemistry (G. Veitch, K. Bridgwood, S. Ley, 2008).

Mécanisme D'action

Target of Action

The primary target of 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide is the Glycine Transporter 1 (GlyT1) . GlyT1 is a protein that plays a crucial role in the regulation of glycine concentrations in the synaptic cleft .

Mode of Action

1-methyl-N-(propan-2-yl)piperidine-3-carboxamide acts as a potent inhibitor of GlyT1 .

Biochemical Pathways

The increased concentration of glycine in the synaptic cleft enhances the activation of N-methyl-D-aspartate receptors (NMDARs) . NMDARs are ionotropic glutamate receptors that play key roles in synaptic plasticity and memory function .

Pharmacokinetics

1-methyl-N-(propan-2-yl)piperidine-3-carboxamide exhibits a favorable pharmacokinetics profile .

Result of Action

The inhibition of GlyT1 and the subsequent increase in glycine concentrations lead to enhanced activation of NMDARs . This can result in improved cognitive function and has potential therapeutic effects for conditions such as schizophrenia .

Action Environment

The action of 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as temperature and pH . .

Propriétés

IUPAC Name |

1-methyl-N-propan-2-ylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-8(2)11-10(13)9-5-4-6-12(3)7-9/h8-9H,4-7H2,1-3H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNLLCQUPVKEBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1CCCN(C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2751756.png)

![N-([1,1'-biphenyl]-2-yl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2751759.png)

![6-(aminomethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one hydrochloride](/img/structure/B2751771.png)

![5-[(4-Fluorophenyl)methoxy]-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2751778.png)